
Dinactin
Vue d'ensemble
Description
La dinactine est un antibiotique macrolide produit par certaines espèces du genre Streptomyces. Elle appartient à la famille des macrotétrolides et est connue pour ses propriétés ionophores, ce qui signifie qu'elle peut transporter des ions à travers les membranes lipidiques.
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La dinactine est généralement isolée du bouillon de fermentation des espèces de Streptomyces. Le processus de production implique l'optimisation du milieu nutritif et la stimulation des précurseurs. Par exemple, l'ajout d'acétate, de succinate, de malonate et de citrate exogènes s'est avéré augmenter significativement la biosynthèse de la dinactine .
Méthodes de production industrielle : La production industrielle de la dinactine implique une fermentation à grande échelle en utilisant des milieux nutritifs optimisés. Le processus comprend le remplacement de l'eau de mer polaire et l'utilisation de méthodes d'analyse statistique telles que le plan de Plackett-Burman, la méthode de la plus forte descente et le plan composite central pour maximiser le rendement. Une stratégie d'alimentation à six impulsions de succinate dans un bioréacteur a été rapportée pour produire un rendement maximal de 279,0 mg/L .
Analyse Des Réactions Chimiques
Types de réactions : La dinactine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Sa nature ionophore lui permet d'interagir avec les ions métalliques, facilitant leur transport à travers les membranes.
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant la dinactine comprennent les agents oxydants, les agents réducteurs et divers solvants. Les conditions de ces réactions impliquent généralement des températures et des niveaux de pH contrôlés pour garantir une activité optimale.
Principaux produits : Les principaux produits formés à partir de réactions impliquant la dinactine dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent donner des dérivés oxydés de la dinactine, tandis que les réactions de réduction peuvent produire des formes réduites du composé.
4. Applications de la recherche scientifique
La dinactine a un large éventail d'applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Parmi ses applications notables, on peut citer :
Gestion de la douleur neuropathique :
Activité antifongique : La dinactine présente une activité antifongique significative contre divers champignons pathogènes, ce qui en fait un candidat potentiel pour les traitements antifongiques.
5. Mécanisme d'action
Le mécanisme d'action de la dinactine implique sa capacité à transporter des ions à travers les membranes lipidiques, perturbant l'équilibre ionique à l'intérieur des cellules. Cette activité ionophore conduit à l'inhibition de la voie de signalisation Wnt/β-caténine, qui est cruciale pour la prolifération et la survie des cellules cancéreuses . De plus, la dinactine induit l'arrêt du cycle cellulaire en phase G0/G1 et régularise à la baisse l'expression des protéines cyclines et cdk2, inhibant davantage la croissance des cellules cancéreuses .
Applications De Recherche Scientifique
Antitumor Activity
Recent studies have identified dinactin as a promising antitumor antibiotic , particularly against non-small cell lung cancer (NSCLC). Research indicates that this compound exhibits several mechanisms that inhibit tumor growth and cancer stemness.
Comparative Efficacy
The efficacy of this compound compared to other treatments has been highlighted through various studies:
Treatment | IC50 (nM) | Effect on G0/G1 Phase (%) | Effect on Tumor-Sphere Formation |
---|---|---|---|
This compound | 2.06 (Lu99) | Increased from 64.57% to 74.4% | Reduced size and number significantly |
Metformin | - | 89.1% | Not applicable |
This table illustrates that this compound is effective at much lower concentrations than many conventional chemotherapeutics, making it a potentially valuable addition to cancer treatment regimens .
Clinical Implications
Given its multifaceted mechanisms—such as inhibiting cellular proliferation, inducing apoptosis, and targeting CSCs—this compound could be integrated into therapeutic strategies for NSCLC and possibly other cancers. The innovative approach of using antibiotics like this compound in oncology represents a shift towards targeting the underlying mechanisms of tumor growth rather than merely addressing symptoms.
Future Research Directions
Further research is needed to fully elucidate the mechanisms through which this compound exerts its antitumor effects. Potential areas for future investigation include:
- Long-term Efficacy Studies : Evaluating the long-term effects of this compound on tumor recurrence and metastasis.
- Combination Therapies : Exploring the synergistic effects of this compound with other chemotherapeutic agents or targeted therapies.
- Broader Cancer Types : Assessing the efficacy of this compound against various cancer types beyond NSCLC.
Mécanisme D'action
The mechanism of action of dinactin involves its ability to transport ions across lipid membranes, disrupting the ion balance within cells. This ionophoric activity leads to the inhibition of the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and survival in cancer cells . Additionally, this compound induces cell cycle arrest at the G0/G1 phase and down-regulates the expression of cyclins and cdk2 proteins, further inhibiting cancer cell growth .
Comparaison Avec Des Composés Similaires
La dinactine est similaire à d'autres antibiotiques macrolides tels que la salinomycine, la feigrisolide B et la feigrisolide C. la dinactine est unique en son genre par son inhibition spécifique de la voie de signalisation Wnt/β-caténine et sa puissante activité antifongique .
Composés similaires :
Salinomycine : Un autre antibiotique macrolide ayant des propriétés ionophores, connu pour son activité antitumorale.
Feigrisolide B et C : Antibiotiques macrolides ayant des propriétés antifongiques, similaires à la dinactine dans leur activité ionophore.
La combinaison unique d'activités antitumorales et antifongiques de la dinactine, ainsi que son inhibition spécifique de la voie de signalisation Wnt/β-caténine, la distinguent des autres composés similaires.
Activité Biologique
Dinactin is a macrolide antibiotic derived from the bacterium Streptomyces puniceus. Recent studies have highlighted its potential as an antitumor agent, particularly against non-small cell lung cancer (NSCLC). This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cell cycle progression, and its impact on cancer stemness.
This compound exhibits its biological activity primarily through the following mechanisms:
- Cell Cycle Arrest : this compound induces cell cycle arrest at the G0/G1 phase, effectively inhibiting cell proliferation. In studies involving NSCLC cell lines (Lu99 and A549), treatment with this compound at concentrations of 0.1 µM and 1 µM resulted in a significant increase in the percentage of cells in the G0/G1 phase, while reducing the number of cells progressing to the S and G2/M phases .
- Downregulation of Cyclins and CDKs : The compound downregulates key proteins involved in cell cycle progression, including cyclins A, B, D3, and cdk2. This downregulation leads to a decrease in proliferating cell nuclear antigen (PCNA) levels, further supporting its role in inhibiting cancer cell growth .
- Inhibition of Cancer Stemness : this compound has been shown to reduce the tumor-sphere forming capacity in NSCLC cells. At a concentration of 1 nM, it significantly decreased both the number and size of tumor spheres. Additionally, quantitative RT-PCR analyses indicated that this compound suppressed the expression of cancer stem cell markers such as ALDH1A1, Nanog, Oct4, and Sox2 .
Case Study: Anti-Cancer Activity in NSCLC
A recent study evaluated the anti-cancer activity of this compound on NSCLC cells. The results are summarized in Table 1 below:
Parameter | Control (nM) | This compound (0.1 nM) | This compound (1 nM) |
---|---|---|---|
Percentage in G0/G1 Phase | 64.57 ± 1.46% | 74.4 ± 3.96% | 72.97 ± 2.15% |
Percentage in S Phase | - | No significant change | No significant change |
Percentage in G2/M Phase | 21.6 ± 1.61% | 12.36 ± 5.37% | 14.07 ± 2.42% |
Tumor Sphere Size | - | Reduced | Reduced |
CSC Marker Expression (ALDH1A1) | - | Significantly reduced | Significantly reduced |
The data indicates that this compound not only inhibits cell proliferation but also targets cancer stem cells effectively.
Flow Cytometry Analysis
Flow cytometry was employed to analyze the effects of this compound on cell cycle distribution:
Propriétés
IUPAC Name |
(1R,2R,5R,7R,10S,11S,14S,16S,19R,20R,23R,25R,28S,29S,32S,34S)-5,23-diethyl-2,11,14,20,29,32-hexamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H68O12/c1-9-29-21-33-13-17-35(51-33)25(5)39(43)47-24(4)20-32-12-16-38(50-32)28(8)42(46)54-30(10-2)22-34-14-18-36(52-34)26(6)40(44)48-23(3)19-31-11-15-37(49-31)27(7)41(45)53-29/h23-38H,9-22H2,1-8H3/t23-,24-,25-,26-,27+,28+,29+,30+,31-,32-,33+,34+,35-,36-,37+,38+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDGIMZKOJALMU-HXUSMMTHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)CC)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H]2CC[C@H](O2)[C@@H](C(=O)O[C@H](C[C@@H]3CC[C@@H](O3)[C@H](C(=O)O[C@@H](C[C@H]4CC[C@H](O4)[C@@H](C(=O)O[C@H](C[C@@H]5CC[C@@H](O5)[C@H](C(=O)O1)C)C)C)CC)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H68O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
765.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20261-85-2 | |
Record name | Dinactin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020261852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,13,22,31,37,38,39,40-Octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone, 5,23-diethyl-2,11,14,20,29,32-hexamethyl-, (1R,2R,5R,7R,10S,11S,14S,16S,19R,20R,23R,25R,28S,29S,32S,34S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DINACTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEN4Q6B74Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.